3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate
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Overview
Description
3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate is a chemical compound that belongs to the piperidine family Piperidines are a class of organic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate typically involves the hydrogenation of 3,5-dimethylpyridine. The process can be carried out using lithium triethylborohydride as a reducing agent . The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency of the hydrogenation process. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various piperidine derivatives.
Scientific Research Applications
3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: Another piperidine derivative with similar structural features.
Piperidine: The parent compound of the piperidine family.
3,5-Dimethylpiperidine: A closely related compound with slight structural differences.
Uniqueness
3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate is unique due to its specific functional groups and structural arrangement. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H17NO6 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
dimethyl 1-acetyloxypiperidine-3,5-dicarboxylate |
InChI |
InChI=1S/C11H17NO6/c1-7(13)18-12-5-8(10(14)16-2)4-9(6-12)11(15)17-3/h8-9H,4-6H2,1-3H3 |
InChI Key |
UILUGKFPWSKVKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1CC(CC(C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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